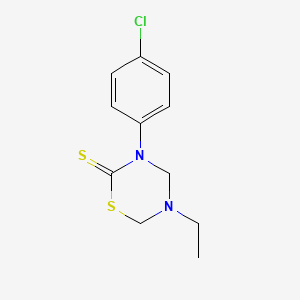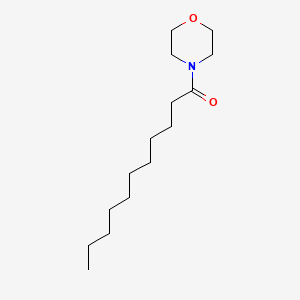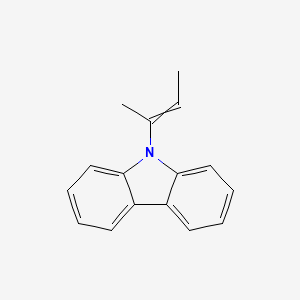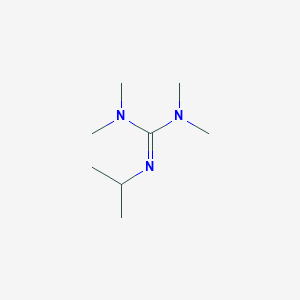
N''-Isopropyl-N,N,N',N'-tetramethyl-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine is an organic compound with the molecular formula C8H19N3 and a molecular weight of 157.2566 g/mol . This compound is a derivative of guanidine and is known for its strong basicity and non-nucleophilic properties. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine can be synthesized through several methods. One common method involves the reaction of cyanogen chloride with dimethylamine in a 1:2 molar ratio . This reaction produces tetramethylguanidine, which can then be further modified to obtain N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine.
Industrial Production Methods
In industrial settings, the production of N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing over granulated barium oxide and fractional distillation to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: It can be reduced using hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Common reagents used in reactions with N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine include alkyl halides, potassium permanganate, and hydrogen gas. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding amides, while substitution reactions may produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine involves its strong basicity and ability to act as a non-nucleophilic base. It can deprotonate various substrates, facilitating a wide range of chemical reactions. The molecular targets and pathways involved include the activation of alkyl halides and the stabilization of transition states in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethylguanidine: A similar compound with the formula C5H13N3, known for its strong basicity and use in organic synthesis.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another derivative of guanidine with similar properties and applications.
Uniqueness
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine is unique due to its isopropyl group, which enhances its steric hindrance and makes it a more effective non-nucleophilic base compared to other guanidine derivatives. This property allows it to be used in specific reactions where other bases may not be as effective .
Eigenschaften
CAS-Nummer |
29166-71-0 |
|---|---|
Molekularformel |
C8H19N3 |
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-2-propan-2-ylguanidine |
InChI |
InChI=1S/C8H19N3/c1-7(2)9-8(10(3)4)11(5)6/h7H,1-6H3 |
InChI-Schlüssel |
ZWNSMHHGBQHBRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=C(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


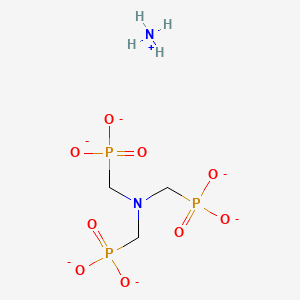
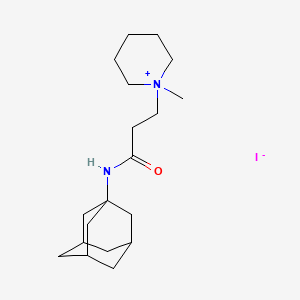
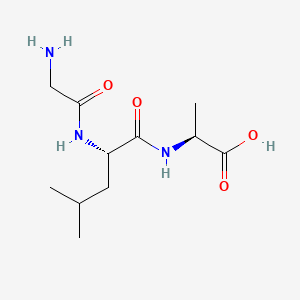
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
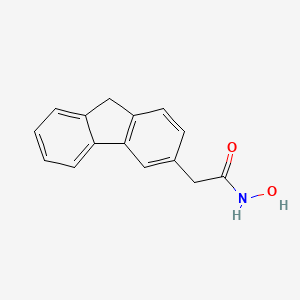
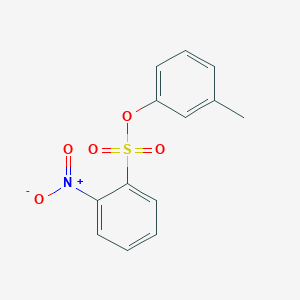
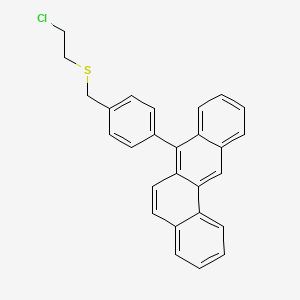
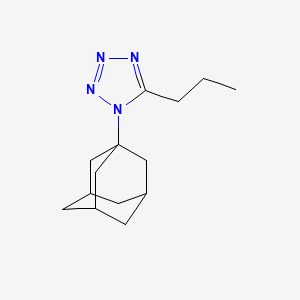

![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
